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molecular formula C7H15NO B8586655 2,4,4-Trimethylpyrrolidin-3-OL

2,4,4-Trimethylpyrrolidin-3-OL

Cat. No. B8586655
M. Wt: 129.20 g/mol
InChI Key: UMDIGPMHHIJKLV-UHFFFAOYSA-N
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Patent
US08013008B2

Procedure details

A suspension (20 mL) of benzyl (2RS,3SR)-3-hydroxy-2,4,4-trimethylpyrrolidine-1-carboxylate (842 mg) and 10% palladium carbon (50% water-containing, 110 mg) in methanol was stirred under a hydrogen atmosphere for 1.5 hr. The reaction mixture was filtered, oxalic acid (144 mg) was added to the filtrate, and the mixture was concentrated under reduced pressure to give the title compound as a colorless solid (yield: 512 mg, yield: 92%).
Name
benzyl (2RS,3SR)-3-hydroxy-2,4,4-trimethylpyrrolidine-1-carboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
110 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]([CH3:8])([CH3:7])[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH:3]1[CH3:19]>CO.[C].[Pd]>[CH3:19][CH:3]1[CH:2]([OH:1])[C:6]([CH3:8])([CH3:7])[CH2:5][NH:4]1 |f:2.3|

Inputs

Step One
Name
benzyl (2RS,3SR)-3-hydroxy-2,4,4-trimethylpyrrolidine-1-carboxylate
Quantity
20 mL
Type
reactant
Smiles
OC1C(N(CC1(C)C)C(=O)OCC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
110 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
oxalic acid (144 mg) was added to the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1NCC(C1O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 123.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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